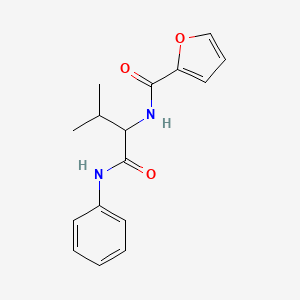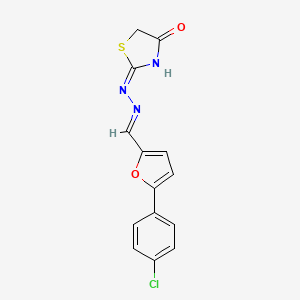![molecular formula C23H28N2O2 B6056101 1-cyclobutyl-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide](/img/structure/B6056101.png)
1-cyclobutyl-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclobutyl-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a cyclobutyl group, and a biphenyl moiety with a methoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutyl-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction or other alkylation methods.
Biphenyl Moiety Formation: The biphenyl structure can be formed through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Methoxy Substitution: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-cyclobutyl-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy group with other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or amines.
科学的研究の応用
1-cyclobutyl-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
作用機序
The mechanism of action of 1-cyclobutyl-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity and subsequent biological effects.
類似化合物との比較
Similar Compounds
1-cyclobutyl-N-[4-(3-hydroxyphenyl)phenyl]piperidine-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
1-cyclobutyl-N-[4-(3-methylphenyl)phenyl]piperidine-3-carboxamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
1-cyclobutyl-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and selectivity for its molecular targets.
特性
IUPAC Name |
1-cyclobutyl-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-27-22-9-2-5-18(15-22)17-10-12-20(13-11-17)24-23(26)19-6-4-14-25(16-19)21-7-3-8-21/h2,5,9-13,15,19,21H,3-4,6-8,14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCSYCJABBUENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-N-phenyl-3-piperidinamine](/img/structure/B6056019.png)
![1-{2-[(2,2-diallyl-1-pyrrolidinyl)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6056045.png)

![(2Z)-5-[(4-Bromophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B6056052.png)

![3-butyl-1-methyl-4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperazinone](/img/structure/B6056072.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6056079.png)
![N-(1-cyclopropylethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6056083.png)

![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6056093.png)
![1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide](/img/structure/B6056105.png)
![Ethyl 4-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]piperidine-1-carboxylate](/img/structure/B6056113.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6056130.png)
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B6056138.png)
